Subtype-Selective GABA-A Receptor Binding: α5/β3/γ2 vs. α1/β3/γ2 Affinity
3,5-Diphenylpyridazine exhibits high-affinity binding to GABA-A receptors with demonstrable subtype selectivity. In a direct radioligand displacement assay, it displayed a Ki of 29 nM against the human α5β3γ2 subtype compared to 36 nM against the α1β3γ2 subtype [1]. This 1.24-fold selectivity for α5-containing receptors, while modest in magnitude, is a quantifiable difference that may be leveraged in probe development.
| Evidence Dimension | GABA-A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 29 nM (α5β3γ2); 36 nM (α1β3γ2) |
| Comparator Or Baseline | Human α5β3γ2 vs. α1β3γ2 GABA-A receptor subtypes |
| Quantified Difference | 1.24-fold (α5 > α1) |
| Conditions | Displacement of [3H]-Ro-15-1788, human recombinant receptors expressed in mouse fibroblasts, pH 7.4 |
Why This Matters
Subtype selectivity data enables rational selection of 3,5-diphenylpyridazine as a scaffold for developing α5-preferring GABA-A modulators with potentially reduced sedative liabilities.
- [1] BindingDB. (2023). BDBM50173693: 3,5-Diphenyl-pyridazine (CHEMBL194198). Affinity data for GABA-A receptor alpha5/beta3/gamma2 and alpha1/beta3/gamma2. View Source
